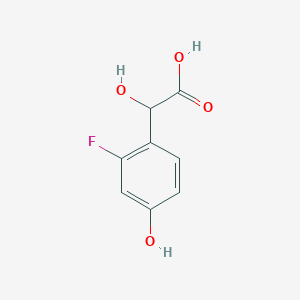

2-Fluoro-4-hydroxymandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-hydroxymandelic acid is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids It is a derivative of mandelic acid, where a fluorine atom is substituted at the second position and a hydroxyl group at the fourth position of the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Another method involves the use of microbial cell factories, where genetically engineered Escherichia coli strains are employed to produce 4-hydroxymandelic acid from renewable resources like glucose and xylose. This biotechnological approach is environmentally friendly and can be optimized for higher yields .

Industrial Production Methods

Industrial production of this compound often relies on chemical synthesis due to its scalability and cost-effectiveness. The process involves the use of readily available starting materials and reagents, and the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which can be further utilized in various synthetic applications.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 2F4HMA exhibits significant anti-inflammatory effects. It has been shown to inhibit neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses. The compound can modulate the activity of chemokines like CXCL8 and C5a, thereby reducing tissue damage associated with excessive neutrophil recruitment during inflammation .

Treatment of Chronic Diseases

The compound has potential applications in treating chronic inflammatory diseases such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit inflammatory pathways without affecting cyclooxygenase (COX) activity suggests that it may provide therapeutic benefits with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have documented the efficacy of 2F4HMA in various experimental models:

- Psoriasis Model : In a murine model of psoriasis, treatment with 2F4HMA significantly reduced skin inflammation and lesion severity by inhibiting neutrophil infiltration .

- Colitis Model : In models of ulcerative colitis, administration of 2F4HMA resulted in decreased disease activity index scores and histological improvement, suggesting its potential as a therapeutic agent for gastrointestinal inflammatory disorders .

Drug Discovery

Due to its favorable pharmacokinetic properties, 2F4HMA is being explored as a lead compound for developing new anti-inflammatory drugs. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific inflammatory pathways.

Immunotherapy Applications

Recent studies have also investigated the use of 2F4HMA as an immunoadjuvant in cancer therapies. Its ability to modulate immune responses may enhance the efficacy of existing immunotherapeutic strategies .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-hydroxymandelic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxymandelic acid: Lacks the fluorine atom, making it less stable and less bioavailable compared to 2-Fluoro-4-hydroxymandelic acid.

2-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.

2-Fluoro-4-hydroxybenzoic acid: Another fluorinated aromatic compound with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer enhanced stability, reactivity, and potential biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

2-Fluoro-4-hydroxymandelic acid is a derivative of mandelic acid that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a hydroxyl group and a fluorine atom. The chemical formula is C8H8FO3, with a molecular weight of approximately 174.15 g/mol. The fluorine atom enhances the compound's stability and bioavailability, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. This interaction allows the compound to engage with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacteria, including Pseudomonas species, which are known for their resistance to antibiotics . The inhibition was measured using an IC50 value, indicating the concentration required to reduce bacterial growth by 50%.

| Microorganism | IC50 (mM) |

|---|---|

| Pseudomonas aeruginosa | 0.42 |

| Escherichia coli | 0.70 |

| Staphylococcus aureus | 1.27 |

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS assays. These studies suggest that the compound demonstrates moderate antioxidant activity, which is crucial for protecting cells from oxidative stress .

| Assay Type | Activity Level |

|---|---|

| DPPH | Moderate |

| ABTS | Moderate |

| FRAP | Low |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers isolated a strain of Pseudomonas convexa capable of degrading mandelic acid derivatives. This strain utilized 4-hydroxymandelic acid as an intermediate in its metabolic pathway, showcasing the compound's role in microbial metabolism . The degradation pathway involved several enzymes that were characterized in cell-free extracts.

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of this compound and assessed their biological activities as PD-L1 antagonists. These compounds were tested in vitro for their ability to disrupt the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy . The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as therapeutic agents.

Research Findings

Recent investigations into the biological activity of this compound highlight its dual role as both an antimicrobial agent and an antioxidant. The compound's structural modifications can enhance its efficacy against specific microbial strains and improve its pharmacological properties.

Propiedades

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUSAHBAAJHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.